Methyl thioacetate
Description
Contextualization within Modern Thioester Chemistry and its Broader Significance
Thioesters, characterized by the general structure R−C(=O)−S−R', are organic compounds where the oxygen of a carboxylate ester is replaced by sulfur. This structural difference leads to a higher degree of reactivity, particularly at the carbonyl carbon, making thioesters crucial intermediates in numerous biochemical and synthetic processes. They are fundamental to energy metabolism, serving as activated forms of carboxylic acids, most notably in the form of coenzyme A (CoA) esters like acetyl-CoA wikipedia.org.
Methyl thioacetate (B1230152), as one of the simplest thioesters, serves as a model compound for investigating the fundamental chemistry and reactivity of this functional group. Its natural occurrence in various foodstuffs, contributing to specific aroma profiles, also situates it within the field of flavor chemistry and food science smolecule.comacs.orgwikipedia.org. Furthermore, its role in biochemical pathways, such as sulfur metabolism, underscores its importance in understanding biological processes at a molecular level smolecule.comontosight.ai. In organic synthesis, the thioester group can act as an efficient acylating agent or be utilized in specific ligation strategies, such as Native Chemical Ligation in peptide synthesis wikipedia.orgacs.org.
Historical Trajectories and Milestones in Methyl Thioacetate Investigation
The identification of this compound as a natural product dates back to its detection in various plant species, including Allium cepa (onion) and Solanum lycopersicum (tomato) smolecule.comwikipedia.orgnih.gov. Its presence has also been noted in the complex flavor profiles of foods like Camembert cheese and strawberries, highlighting early research into its organoleptic properties smolecule.comacs.org.
Historically, the synthesis of thioesters has evolved through various chemical routes. Traditional methods might involve the reaction of alkyl halides with thiolate salts or the reaction of acid chlorides with thiols wikipedia.org. More contemporary research has explored diverse synthetic pathways for this compound, including electrochemical methods utilizing carbon monoxide and methanethiol (B179389) smolecule.comresearchgate.net, and enzymatic synthesis in microorganisms where it is formed from methanethiol and acetyl-CoA smolecule.comoup.com. The study of this compound has also been integrated into the broader context of prebiotic chemistry, investigating the abiotic formation of thioesters under simulated early Earth conditions, suggesting their potential role in the origin of life researchgate.netreasons.org.
Current Research Paradigms and Emerging Frontiers for this compound
Current research involving this compound spans several key areas, reflecting its multifaceted utility.
Organic Synthesis Applications : this compound continues to be employed as a valuable intermediate in the synthesis of more complex organic molecules. Its utility is evident in its use in peptide synthesis via native chemical ligation, where the thioester moiety facilitates controlled peptide bond formation wikipedia.orgacs.org. It has also been utilized in the synthesis of specialized compounds such as 2-deoxyglycosides researchgate.net. Researchers explore its reactivity as an acylating agent and its potential in developing novel synthetic methodologies.
Biochemical and Metabolic Studies : this compound is a subject of study for its role in sulfur metabolism and its production pathways in various microorganisms smolecule.comoup.com. Its biochemical reactivity is also investigated as a model for the more complex thioesters found in coenzyme A, providing insights into enzymatic mechanisms and metabolic regulation acs.org.
Flavor and Aroma Research : The compound's contribution to the characteristic aromas of various foods, such as cheesy or garlic notes, remains an active area of research. Understanding its formation mechanisms in food matrices and its interaction with other volatile compounds is crucial for the food industry smolecule.comacs.orgaroxa.com.
Prebiotic Chemistry and Origin of Life Studies : this compound is studied as a representative simple thioester to understand the feasibility of abiotic synthesis of biologically relevant molecules under early Earth conditions, particularly in hydrothermal vent environments researchgate.netreasons.org. This research explores the chemical foundations for the emergence of life.
Emerging Research Directions : While specific frontiers for this compound are continuously evolving, potential areas include its use in the development of new catalysts, its role in materials science (e.g., in nanoparticle synthesis, as seen with related thioacetates acs.org), or as a biomarker in environmental or biological studies. The ongoing development of novel, efficient, and sustainable synthesis methods also represents a significant research direction.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₆OS | smolecule.comontosight.ainih.gov |
| Molecular Weight | 90.15 g/mol | nih.gov |
| Physical Description | Colorless to pale yellow liquid | smolecule.comnih.gov |
| Boiling Point | 95.00–96.00 °C @ 760.00 mm Hg | nih.gov |
| Density | 0.817–0.825 | smolecule.comnih.gov |
| Refractive Index | 1.460–1.468 | nih.gov |
| Solubility | Soluble in oil and alcohol | nih.gov |
| XLogP3 | 0.7 | nih.gov |
| Kovats Retention Index | 671, 675, 683, 688, 689.6 | nih.gov |
Table 2: Examples of this compound Synthesis Methods
| Synthesis Method | Reactants | Catalyst/Conditions | Yield | Source |
| Electrochemical | Acetylene (B1199291), Methanethiol, Carbon Monoxide | Nickel sulfide (B99878), aqueous liquid phase, 105 °C, 1 day | N/A | researchgate.net |
| Enzymatic | Acetyl-CoA, Methanethiol | In Geotrichum candidum | N/A | oup.com |
| Chemical (Method 1) | Acetic anhydride, Sodium thiomethoxide | In water, 60–70 °C, 2 h | 42% | chemicalbook.com |
| Chemical (Method 2) | Methyl iodide, Potassium thioacetate | Not specified | N/A | ontosight.ai |
Compound List:
this compound (C₃H₆OS)
Methyl acetate (B1210297)
Acetyl-CoA
Methanethiol
Carbon Monoxide
Coenzyme A
Acetic acid
Potassium thioacetate
Sodium thiomethoxide
Methyl iodide
Acetylene
2-deoxyglycosides
Structure
2D Structure
3D Structure
Properties
CAS No. |
21119-13-1 |
|---|---|
Molecular Formula |
C3H6OS |
Molecular Weight |
90.15 g/mol |
IUPAC Name |
O-methyl ethanethioate |
InChI |
InChI=1S/C3H6OS/c1-3(5)4-2/h1-2H3 |
InChI Key |
DTOZRCOCJVVION-UHFFFAOYSA-N |
SMILES |
CC(=S)OC |
Canonical SMILES |
CC(=S)OC |
Synonyms |
methyl thioacetate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl Thioacetate and Analogues
Chemo- and Regioselective Synthesis of Methyl Thioacetate (B1230152)
Achieving high levels of chemo- and regioselectivity is paramount in the synthesis of methyl thioacetate to ensure product purity and maximize yield. Modern synthetic methods have addressed these challenges through various strategic approaches.
Direct thioesterification of carboxylic acids with thiols represents the most straightforward approach to thioester synthesis. However, this method often requires activation of the carboxylic acid or harsh reaction conditions. To overcome these limitations, several catalytic variants have been developed.
A notable strategy involves a nickel-catalyzed metathesis between carboxylic acids and thioacetates. This method offers high step- and atom-economy by directly transferring the -SR moiety. The reaction demonstrates broad substrate compatibility, tolerating both aromatic and aliphatic carboxylic acids and thioesters. Optimization studies have identified Ni(acac)₂ with the ligand DPPF in toluene at 120°C as an effective catalytic system, providing yields of up to 87%. Mechanistic investigations suggest the in situ formation of an anhydride intermediate, which then reacts with the thioester organic-chemistry.org.
Another approach utilizes a KF-catalyzed direct thiomethylation of carboxylic acids using dimethyl sulfoxide (DMSO) as the methylthio source. This method provides a direct route to methyl thioesters under relatively mild conditions researchgate.net. Furthermore, Brønsted acids, such as trifluoromethanesulfonic acid, have been shown to catalyze the direct thioesterification of free carboxylic acids with free thiols, affording high yields of the corresponding thioesters researchgate.net.
Prebiotic chemistry studies have also shed light on the formation of this compound. Research has demonstrated the formation of this compound from acetylene (B1199291) and methane (B114726) thiol in an aqueous phase at 105°C, with nickel sulfide (B99878) (NiS) acting as a catalyst. The presence of carbon monoxide was found to enhance the conversion of acetylene into this compound researchgate.net.
Table 1: Catalytic Direct Thioesterification Methods for this compound Synthesis
| Catalyst System | Reactants | Key Features | Reported Yield | Reference |
|---|---|---|---|---|
| Ni(acac)₂ / DPPF | Carboxylic Acids and Thioacetates | High step- and atom-economy; broad substrate scope. | Up to 87% | organic-chemistry.org |
| KF | Carboxylic Acids and DMSO | Direct thiomethylation using DMSO as methylthio source. | Not specified | researchgate.net |
| Trifluoromethanesulfonic acid | Carboxylic Acids and Thiols | Direct reaction of free acids and thiols. | High yields | researchgate.net |
| Nickel Sulfide (NiS) | Acetylene and Methane Thiol | Prebiotic synthesis conditions; enhanced by CO. | Qualitatively described | researchgate.net |
Transesterification offers an alternative pathway to this compound, involving the conversion of one ester to another. This can be achieved under either acidic or basic conditions masterorganicchemistry.comorganic-chemistry.org. The reaction typically involves the exchange of the alkoxy group of an ester with another alcohol. While general methods for transesterification are well-established, their specific application to the synthesis of this compound from other esters is a viable, though less commonly reported, strategy.
Thiolysis, the cleavage of a bond by a thiol, can also be employed. For instance, the conversion of esters to thioesters can be achieved under transition-metal-free conditions through selective C–O bond cleavage and subsequent C–S bond formation rsc.org. This approach is notable for its broad substrate scope and excellent functional group tolerance.
Enzymatic methods have also been explored for the synthesis of thioesters. Lipase-catalyzed transesterification of thiols with vinyl esters has been successfully demonstrated, offering a green and efficient route to these compounds mdpi.com.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a powerful tool for the efficient construction of complex molecules. While direct multicomponent syntheses of this compound are not extensively documented, related structures and precursors can be accessed through these strategies.
For example, a multicomponent reaction has been developed for the synthesis of methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate, a complex molecule containing a this compound moiety. This reaction involves the combination of benzyl carbazate, 1-cyclopropyl-4-isocyanonaphthalene, and another reactant to directly form the triazole ring with the appended this compound group in a 72% yield semanticscholar.org. Another example is a three-component thiomethylative Friedel-Crafts arylation, which, while not directly producing this compound, demonstrates the power of MCRs in forming C-S bonds with a methylthio group acs.org.
The principles of green chemistry are increasingly being applied to the synthesis of this compound to reduce environmental impact and improve safety. The use of dimethylcarbonate (DMC) as a non-toxic and green methylating reagent for carboxylic acids represents a significant advancement in this area. Base-catalyzed methyl transfer from DMC offers high selectivity for esterification under mild conditions organic-chemistry.orgsmith.edu.
Development of Novel Precursors and Synthetic Building Blocks
Research into novel precursors and synthetic building blocks has expanded the toolkit for synthesizing this compound and its analogues. Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate has been utilized as a precursor to synthesize a variety of new heterocyclic compounds. This precursor is synthesized in a multi-step process starting from anthranilic acid epstem.net.
The compound 2-(methoxycarbonylmethylthio)benzo[d]oxazole serves as a key intermediate for the preparation of diverse S-substituted heterocycles and can be selectively prepared by the acylation of benzo[d]oxazole-2-thiol nih.gov. Additionally, this compound itself can be considered a building block in organic synthesis, with its methylthio group being transferable in certain reactions tcichemicals.com.
Table 2: Examples of Novel Precursors and Building Blocks in this compound Chemistry
| Precursor/Building Block | Synthetic Application | Reference |
|---|---|---|
| Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate | Synthesis of new quinazolin-4-one derivatives and other heterocycles. | epstem.net |
| 2-(methoxycarbonylmethylthio)benzo[d]oxazole | Intermediate for the synthesis of diverse S-substituted heterocycles. | nih.gov |
| This compound | Source of the methylthio group in certain synthetic transformations. | tcichemicals.com |
Flow Chemistry and Continuous Processing in this compound Synthesis
Flow chemistry and continuous processing offer significant advantages over traditional batch methods, including improved safety, better heat and mass transfer, and enhanced scalability. While specific examples of continuous flow synthesis dedicated solely to this compound are not abundant in the provided search results, the principles and technologies are highly applicable.
Enzymatic synthesis of thioesters from thiols and vinyl esters has been successfully demonstrated in a continuous-flow microreactor. This method, using immobilized lipase (B570770), allows for reduced reaction times, improved operational safety, and lower process costs mdpi.com. The synthesis of other esters, such as methyl acetate (B1210297), has been extensively studied in continuous reactive distillation processes, which could potentially be adapted for this compound production google.comaiche.org.
The use of continuous flow systems is particularly beneficial for reactions involving unstable intermediates or requiring precise control over reaction parameters, which can be relevant in certain thioesterification reactions umontreal.canih.gov. A continuous flow synthesis method for an aminothiazolyloximate intermediate, which involves a multi-step reaction sequence, highlights the potential for complex syntheses in continuous systems that could be adapted for this compound production google.com.
Mechanistic Elucidation of Methyl Thioacetate Reactivity
Detailed Investigations of Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a primary reaction pathway for methyl thioacetate (B1230152). The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the methanethiolate leaving group (-SCH₃). Methyl thioacetate is generally more reactive toward nucleophilic acyl substitution than methyl acetate (B1210297). study.com This enhanced reactivity is attributed to the better leaving group ability of the methanethiolate anion compared to the methoxide anion. The larger size of the sulfur atom allows for greater stabilization of the negative charge. study.com
The study of hydrolysis (reaction with water) and transacylation (acyl group transfer) provides fundamental insights into the stability and reactivity of this compound.
Hydrolysis: The hydrolysis of this compound can be mediated by acid, base, or occur at a neutral pH. Research has determined the rate constants for these processes in water. nih.gov
Acid-mediated hydrolysis (kₐ): 1.5 × 10⁻⁵ M⁻¹ s⁻¹
Base-mediated hydrolysis (kₑ): 1.6 × 10⁻¹ M⁻¹ s⁻¹
pH-independent hydrolysis (kₒ): 3.6 × 10⁻⁸ s⁻¹
At a neutral pH of 7 and a temperature of 23°C, the half-life for the hydrolysis of this compound is approximately 155 days, indicating significant stability in aqueous environments. nih.gov
Theoretical studies on the alkaline hydrolysis of this compound in an aqueous solution have further elucidated the reaction pathway. These studies show a triple-well reaction path, confirming a stepwise mechanism involving a tetrahedral intermediate, rather than a concerted Sₙ2-type mechanism. nih.gov
Transacylation (Thiol-Thioester Exchange): This reaction involves the transfer of the acetyl group from this compound to another thiol. It is a crucial reaction in various chemical and biological contexts. The second-order rate constant for the thiol-thioester exchange between S-methyl thioacetate and 2-sulfonatoethanethiolate has been measured to be kₑₓ = 1.7 M⁻¹ s⁻¹. nih.gov This rate is significantly faster than that of hydrolysis under similar conditions. For instance, at pH 7 and 23°C with a 1 mM concentration of the incoming thiol, the half-life of the exchange reaction is only 38 hours, demonstrating that transacylation can effectively outcompete hydrolysis. nih.gov
The reactivity of thioesters in acyl transfer reactions has been extensively studied, confirming that they are highly reactive towards soft nucleophiles like thiolates while remaining relatively stable against hard oxygen nucleophiles like water. nih.gov
| Reaction Type | Condition | Rate Constant | Half-life (at pH 7, [Thiol] = 1 mM) |
|---|---|---|---|
| Hydrolysis | Acid-mediated (kₐ) | 1.5 × 10⁻⁵ M⁻¹ s⁻¹ | - |
| Hydrolysis | Base-mediated (kₑ) | 1.6 × 10⁻¹ M⁻¹ s⁻¹ | - |
| Hydrolysis | pH-independent (kₒ) | 3.6 × 10⁻⁸ s⁻¹ | 155 days |
| Thiol-Thioester Exchange | with 2-sulfonatoethanethiolate (kₑₓ) | 1.7 M⁻¹ s⁻¹ | 38 hours |
Catalysts and solvents play a profound role in modulating the mechanism and rate of nucleophilic acyl substitution reactions involving this compound.
Catalysis:
Acid/Base Catalysis: As shown by the kinetic data, both acids and bases catalyze the hydrolysis of this compound. nih.gov Base catalysis is particularly effective, with the rate constant being several orders of magnitude higher than for acid-catalyzed or neutral hydrolysis. The mechanism for base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov
Cyanide Catalysis: The cyanide ion is a strong nucleophile that can be used to catalyze the deacetylation of thioacetates. Tetrabutylammonium cyanide has been shown to be an effective catalyst for transforming a thioacetate group into a free thiol under mild conditions. researchgate.net
Enzymatic Catalysis: Methyltransferases, a class of enzymes, can catalyze the S-methylation of thiols. While typically associated with O-methylation, certain O-methyltransferases have been found to accept aromatic thiol substrates, demonstrating a novel function in forming thioethers. uni-freiburg.de
Solvent Effects: The choice of solvent can dramatically influence reaction rates and even alter the reaction mechanism. nih.gov
Polar Protic vs. Aprotic Solvents: In nucleophilic substitution reactions, polar aprotic solvents like DMSO can significantly accelerate reaction rates compared to polar protic solvents like water, especially when charged nucleophiles are involved. researchgate.net This is often due to the desolvation of the nucleophile, increasing its reactivity.
Solvent Nucleophilicity and Ionizing Power: The solvolysis of related compounds, such as S-methyl chlorothioformate, has been shown to be heavily dependent on both the solvent's nucleophilicity and its ionizing power. In more ionizing solvents, a stepwise Sₙ1 mechanism with strong rear-side nucleophilic solvation of the developing carbocation is proposed. mdpi.com While this compound itself is less prone to Sₙ1 pathways, these findings highlight the critical role of the solvent in stabilizing intermediates and transition states.
The key intermediate in the nucleophilic acyl substitution of this compound is a tetrahedral intermediate. youtube.comnih.gov
Tetrahedral Intermediate: Computational studies, specifically using ab initio quantum mechanics calculations, have confirmed the existence of a tetrahedral intermediate in the base-catalyzed hydrolysis of this compound in aqueous solution. nih.gov This intermediate is formed by the nucleophilic attack of the hydroxide ion on the carbonyl carbon. The reaction proceeds through a stepwise mechanism where this intermediate is formed and then collapses by expelling the methanethiolate leaving group. nih.gov
Transition State Structures: The transition states in these reactions involve the partial formation and breaking of bonds to the carbonyl carbon. For the formation of the tetrahedral intermediate, the transition state involves the approaching nucleophile and the partially rehybridizing carbonyl carbon. The breakdown of the intermediate involves a transition state where the carbon-sulfur bond is elongated and the carbon-oxygen double bond is reforming. Theoretical calculations have been used to map the free-energy surface along the reaction path, providing insight into the energy barriers of these transition states. nih.gov The conformation of the ester, such as the cis form being most stable for S-methyl thioacetate, can also influence the transition state barriers for bond rotation and subsequent reactions. researchgate.net
Radical and Photoredox Chemistry Involving this compound
Beyond nucleophilic pathways, thioesters like this compound can participate in radical reactions, often initiated by light in photoredox catalysis. These reactions typically involve the formation of a thiyl radical intermediate.
Visible-light photoredox catalysis can initiate radical thiol-ene reactions, which proceed via an anti-Markovnikov hydrothiolation of olefins. organic-chemistry.org In these systems, a photocatalyst, such as a ruthenium complex, is excited by visible light. nih.gov The excited catalyst can then be reductively quenched by a thiol, generating a thiyl radical. organic-chemistry.orgnih.gov While many studies use thiols directly, thioacetates can serve as precursors to the active thiol.
A proposed mechanism for photoredox-catalyzed reactions involving thioacetate-derived species involves the single-electron transfer (SET) from an electron-rich thioacetate to an excited photocatalyst. rsc.org This forms a thioacid thiyl radical, which can then undergo further reactions, such as dimerization to a diacyl disulfide intermediate, followed by reaction with a nucleophile. rsc.org These radical-mediated pathways open up synthetic routes that are complementary to traditional ionic mechanisms.
Electrocatalytic and Heterogeneous Catalytic Mechanisms
The reactivity of this compound can also be harnessed and directed using heterogeneous and electrocatalytic systems.
Heterogeneous Catalysis:
Transition Metal Sulfides: Nickel sulfide (B99878) (NiS) has been shown to catalyze the formation of this compound from acetylene (B1199291) and methanethiol (B179389) under simulated prebiotic hydrothermal conditions. researchgate.net In these systems, the transition metal sulfide surface acts as the catalytic site for the carbonylation reaction. Carbon monoxide, while not acting as the carbon source in this specific synthesis, was found to enhance the conversion, possibly through ligand effects on the catalyst surface. researchgate.net
Heteropoly Acids: Solid acids, such as tungstophosphoric acid (H₃PW₁₂O₄₀), are effective heterogeneous catalysts for reactions involving thioacetals. organic-chemistry.org While not directly studying this compound, these catalysts are highly effective for the thioacetalization of carbonyl compounds, a related transformation involving carbon-sulfur bond formation, demonstrating the utility of solid acid catalysts in organosulfur chemistry. organic-chemistry.org
The use of heterogeneous catalysts is advantageous as it simplifies catalyst separation and can lead to more environmentally benign processes.
Cutting Edge Spectroscopic and Structural Characterization of Methyl Thioacetate
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry
Fragmentation Pathways and Isotopic Labeling Studies
The fragmentation patterns of methyl thioacetate (B1230152) under various ionization conditions provide critical insights into its molecular architecture and the stability of its constituent parts. In mass spectrometry, electron ionization (EI) at 70 eV is a common technique, which typically yields characteristic fragmentation patterns. For methyl thioacetate, the acylium ion, CH₃CO⁺ (m/z 43), has been identified as a significant fragment researchgate.net. Advanced techniques such as photoelectron-photoion coincidence (PEPICO) and photoelectron-photoion-photoion coincidence (PEPIPICO) spectroscopy, often utilizing synchrotron radiation, offer a more detailed understanding of dissociation dynamics following photoionization researchgate.netnih.govresearchgate.netacs.orgconicet.gov.ar. These methods allow researchers to observe and analyze two-, three-, and four-body dissociation channels, thereby mapping out the complex fragmentation mechanisms initiated by photon absorption nih.govacs.orgconicet.gov.ar. Studies indicate that fragmentation can be site-specific, meaning the location of the initial ionization can influence the subsequent breakdown pathways of the molecule nih.govresearchgate.netacs.orgconicet.gov.ar. While specific isotopic labeling studies for this compound are not extensively detailed in the available literature, the principles of mass spectrometry, including the analysis of fragmentation patterns and the use of isotopically labeled standards for other compounds, are fundamental to confirming molecular structures and elucidating reaction mechanisms mdpi.comwordpress.comnih.gov.
Application in Reaction Monitoring and Product Identification
This compound and related thioesters serve important roles in analytical chemistry, particularly in monitoring chemical reactions and identifying resultant products. Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique where the distinct fragmentation fingerprints generated by electron impact ionization facilitate the identification of analytes mdpi.com. This method is highly effective for analyzing volatile compounds and has been employed to detect this compound and other low molecular weight products within complex mixtures mdpi.comnih.govresearchgate.netresearchgate.net. For instance, this compound has been identified as a component of volatile sulfur compounds produced by certain bacterial biofilms nih.gov. Moreover, thioacetates, in general, can function as derivatizing agents or labels in mass spectrometry and High-Performance Liquid Chromatography (HPLC). This application enhances analytical sensitivity, improves the separability of compounds, and aids in precise quantification alibaba.com. Techniques such as Solid-Phase Microextraction (SPME) coupled with Gas Chromatography (GC) and Pulsed-Flame Photometric Detection (PFPD) have been utilized for the analysis of volatile sulfur compounds, including this compound researchgate.net.
Gas Electron Diffraction (GED) and X-ray Diffraction (XRD) for Precise Structural Determination
The precise molecular structure and conformational preferences of this compound have been rigorously investigated using Gas Electron Diffraction (GED), often in conjunction with quantum chemical calculations researchgate.netresearchgate.netnih.govfigshare.com. These studies have consistently revealed that this compound predominantly adopts a syn conformation in the gas phase. In this conformation, the carbonyl (C=O) double bond is oriented syn relative to the S-C(H₃) single bond researchgate.netresearchgate.netnih.govfigshare.com. The GED analyses have yielded detailed skeletal geometric parameters, providing quantitative data on bond lengths and angles.
Data Table 1: Skeletal Geometric Parameters of this compound (ra values)
| Parameter | Value (Å or degrees) | Uncertainty (±3σ) |
| C=O | 1.214 | 0.003 |
| C-C | 1.499 | 0.005 |
| S-C(sp²) | 1.781 | 0.006 |
| S-C(sp³) | 1.805 | 0.006 |
| ∠O=C-C | 123.4 | 0.8 |
| ∠O=C-S | 122.8 | 0.5 |
| ∠C-S-C | 99.2 | 0.9 |
Source: researchgate.net
Complementary X-ray diffraction (XRD) studies on crystalline this compound have corroborated the syn conformation and offered further insights into its solid-state arrangement. These investigations have identified intermolecular interactions, such as C=O•••C=O and C=O•••H–C contacts, which play a role in the crystal packing researchgate.net. Notably, in contrast to S-ethyl thioacetate, which has been shown to exist in both anti, anti and anti, gauche conformations, this compound appears to favor the syn form researchgate.netconicet.gov.ar.
Photoelectron Spectroscopy (PES) and Photoionization Studies
Photoelectron Spectroscopy (PES), particularly utilizing HeI radiation, along with broader valence photoionization studies, has been instrumental in characterizing the electronic structure of this compound researchgate.netresearchgate.net. These investigations have identified the presence of vibronic structure within the photoionization process, with specific vibrational modes observed corresponding to wavenumbers such as 912, 671, 1288, 1690, and 1409 cm⁻¹, associated with distinct electronic transitions researchgate.net. The analysis of PES spectra, often supported by quantum chemical calculations, has enabled the assignment of the initial ionization bands. The first three ionization bands are attributed to the detachment of electrons from the non-bonding sulfur orbital (n(S)), the non-bonding oxygen orbital (n(O)), and the carbonyl π orbital (π(C=O)). This assignment highlights the significant electronic contribution of the -SC(O)- functional group to the molecule's outermost electronic properties acs.orgresearchgate.net.
Beyond PES, comprehensive photoionization studies utilizing synchrotron radiation have provided deeper insights into the molecule's behavior upon excitation. Techniques such as Total Ion Yield (TIY), Photoelectron Photoion Coincidence (PEPICO), and Partial Ion Yield (PIY) spectra offer detailed information regarding fragmentation dynamics and site-specific dissociation pathways researchgate.netnih.govresearchgate.netacs.orgconicet.gov.ar. These advanced analytical methods are crucial for understanding how the molecule fragments after absorbing a photon, thereby contributing to a more complete understanding of its molecular behavior under energetic conditions nih.govacs.orgconicet.gov.ar.
Computational and Theoretical Chemistry of Methyl Thioacetate
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio techniques, are fundamental to understanding the electronic structure and predicting the reactivity of methyl thioacetate (B1230152). These methods allow for the detailed investigation of molecular geometry, electron distribution, and energy landscapes associated with chemical transformations.
Computational studies have been employed to determine the preferred conformations and predict spectroscopic parameters for methyl thioacetate. For S-methyl thioacetate (CH₃C(O)SCH₃), theoretical investigations, often supported by gas electron diffraction (GED) experiments, indicate a dominant syn conformation, where the C=O double bond is aligned with the S-CH₃ single bond researchgate.netacs.orgresearchgate.net. This conformation is generally found to be more stable than the anti conformation researchgate.netacs.orgresearchgate.net. Comparisons with related compounds like S-ethyl thioacetate reveal the presence of multiple conformers, such as Cs (anti, anti) and C1 (anti, gauche) symmetries, with specific dihedral angles influencing their relative stability researchgate.netconicet.gov.ar.
The internal rotation around the O-C-S-C dihedral angle in this compound has been calculated to have energy barriers in the range of 11-13 kcal/mol, as determined by DFT/MP2 calculations acs.orgresearchgate.net. These computational methods also accurately predict vibrational spectra (IR and Raman) by calculating normal modes of vibration, which aids in the assignment and interpretation of experimental spectroscopic data researchgate.netconicet.gov.ar.
Key geometric parameters for S-methyl thioacetate, derived from gas electron diffraction (GED) and supported by DFT calculations, include:
| Parameter / Conformation | Value / Description | Method / Source |
| Conformation | Syn | DFT/ab initio researchgate.netacs.orgresearchgate.net |
| O-C-S-C Rotation Barrier | 11-13 kcal/mol | DFT/MP2 acs.orgresearchgate.net |
| C=O Bond Length (ra) | 1.214(3) Å | GED (supported by DFT) researchgate.net |
| C-C Bond Length (ra) | 1.499(5) Å | GED (supported by DFT) researchgate.net |
| S-C(sp²) Bond Length (ra) | 1.781(6) Å | GED (supported by DFT) researchgate.net |
| S-C(sp³) Bond Length (ra) | 1.805(6) Å | GED (supported by DFT) researchgate.net |
| O=C-S Angle (ra) | 122.8(5) ° | GED (supported by DFT) researchgate.net |
| C-S-C Angle (ra) | 99.2(9) ° | GED (supported by DFT) researchgate.net |
Theoretical studies have investigated the reaction pathways and energy landscapes of this compound, particularly concerning its hydrolysis. For the alkaline hydrolysis of this compound in aqueous solution, ab initio quantum mechanics calculations and CPMD simulations reveal a stepwise mechanism nih.gov. This process involves an initial nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then decomposes to yield products nih.gov. In contrast to the gas-phase reaction, which may proceed via an SN2 mechanism, the solution-phase hydrolysis exhibits a triple-well reaction path nih.gov. Studies on the hydrolysis of related esters also indicate similar two-step mechanisms involving tetrahedral intermediates researchgate.net. While general concepts of energy landscapes are well-established in theoretical chemistry for understanding chemical transformations nih.govnih.govd-nb.info, specific detailed energy landscape mappings for this compound's various reaction pathways are less extensively detailed in the provided search results.
Molecular Dynamics (MD) Simulations of this compound in Various Environments
Molecular Dynamics (MD) simulations serve as a valuable tool in computational chemistry for studying the dynamic behavior of molecules. For this compound, MD simulations have been employed in conjunction with quantum mechanics calculations to investigate reaction mechanisms, such as its alkaline hydrolysis in solution nih.gov. MD simulations, along with Monte Carlo (MC) methods, are also recognized for their utility in modeling solvent effects and solute-molecule interactions researchgate.net. However, detailed MD simulations exploring the behavior of this compound across a broad spectrum of diverse environments are not extensively reported in the initial search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding human clinical context)
Quantitative Structure-Activity Relationship (QSAR) modeling aims to correlate molecular structure with biological or chemical activity. While QSAR methodologies such as CoMFA and MLR are widely applied in chemical research for predicting properties and activities of various compounds mdpi.comsemanticscholar.org, direct QSAR studies specifically focused on this compound, particularly outside of human clinical contexts, were not prominently identified in the initial literature review. Related studies have utilized QSAR principles for compounds with different functionalities mdpi.comsemanticscholar.orgscribd.com, highlighting the general applicability of these methods in chemical science.
Machine Learning Approaches in Predicting this compound Properties and Reactivity
Machine learning (ML) techniques are increasingly being applied across scientific disciplines to predict complex properties and behaviors. While ML has been successfully used in chemistry for tasks such as predicting atomization energies arxiv.org, material properties sc.edu, and even aroma profiles of food products where this compound might be present scispace.com, specific applications of ML directly focused on predicting the properties or reactivity of this compound itself were not prominently identified in the initial search results. The broader application of ML in chemistry suggests potential for future investigations into this compound's behavior using these advanced predictive tools.
Table of Compounds Mentioned:
this compound
S-ethyl thioacetate
Thioacetic acid
Methyl acetate (B1210297)
S-methyl thioformate
Methyl propanoate
Methyl thiopropanoate
Ethyl acetate
Ethyl thioacetate
Cocaine
Methane (B114726) thiol
Carbon monoxide
Acetic acid
Catalytic Applications and Transformations Mediated by Methyl Thioacetate
Methyl Thioacetate (B1230152) as a Ligand or Substrate in Organometallic Catalysis
While direct use of methyl thioacetate as a primary ligand in organometallic catalysis is not extensively documented in the provided search snippets, its structural features suggest potential for coordination. Thioesters, in general, can act as ligands through their sulfur atom or carbonyl oxygen, coordinating to transition metals. More commonly, MTA serves as a substrate in reactions mediated by organometallic catalysts. For instance, transition metal sulfides have been investigated for their catalytic activity in desulfurization processes and in the formation of carbon-sulfur bonds, which could involve thioesters as intermediates or reactants nih.gov. The chemical instability of MTA at elevated temperatures and extreme pHs has been noted, suggesting that its role as a stable ligand might be limited under harsh catalytic conditions researchgate.net. However, its reactivity as a substrate in metal-catalyzed reactions, such as those involving carbonylation or C-H activation, remains an area of interest for synthetic chemists.
Role in Acid-Base Catalyzed Processes and Hydrolysis
This compound readily undergoes hydrolysis, a reaction that can be catalyzed by both acids and bases. The rate constants for these reactions have been quantified, providing insight into its stability and reactivity under different pH conditions nih.govresearchgate.net.
Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis of thioesters, including this compound, typically requires strong acids like concentrated HCl and can involve high activation energies nih.gov. Theoretical studies suggest that the mechanism in aqueous solution involves a nucleophilic attack by hydroxide (B78521) on the carbonyl carbon, leading to a tetrahedral intermediate acs.orgnih.gov.
Base-Catalyzed Hydrolysis: Base-catalyzed hydrolysis of this compound is generally more facile. Rate constants for base-mediated hydrolysis (kb) have been reported as 1.6 × 10-1 M-1 s-1 nih.govresearchgate.net. Under neutral conditions (pH 7, 23°C), the half-life for hydrolysis is approximately 155 days nih.govresearchgate.net. This stability under neutral conditions is significant for its potential role in prebiotic chemistry nih.govnih.gov.
Hydrolysis Kinetics: The hydrolysis of this compound has been studied kinetically. For instance, the rate constants for acid-mediated (ka), base-mediated (kb), and pH-independent (kw) hydrolysis in water have been determined nih.govresearchgate.net.
| Reaction Type | Rate Constant (M-1s-1 or s-1) | Conditions | Reference |
| Acid-mediated (ka) | 1.5 × 10-5 | Aqueous solution | nih.govresearchgate.net |
| Base-mediated (kb) | 1.6 × 10-1 | Aqueous solution | nih.govresearchgate.net |
| pH-independent (kw) | 3.6 × 10-8 | Aqueous solution, pH 7, 23°C | nih.govresearchgate.net |
Biocatalysis and Enzymatic Transformations of this compound
This compound is a substrate for various enzymatic transformations, particularly hydrolysis reactions catalyzed by enzymes like lipases and thioesterases. These biocatalytic processes are important for generating flavor compounds and in metabolic pathways researchgate.netnih.govontosight.aismolecule.comimreblank.ch.
Enzyme Kinetics and Mechanism of Thioester Hydrolysis and Formation
Thioesterases are enzymes specifically designed to catalyze the hydrolysis of thioester bonds, breaking them down into carboxylic acids and thiols ontosight.aifiveable.menih.gov. This process is crucial in biological systems, such as fatty acid metabolism ontosight.aifiveable.me.
Lipase-Catalyzed Hydrolysis: Lipases, particularly from Candida rugosa, have been shown to efficiently catalyze the hydrolysis of thioacetates, such as S-3-(2-methylfuryl) thioacetate and S-2-furfuryl thioacetate, to produce corresponding thiols (2-methyl-3-furanthiol and 2-furfurylthiol) researchgate.netnih.govimreblank.ch. For example, the hydrolysis of S-3-(2-methylfuryl) thioacetate using lipase (B570770) from Candida rugosa at room temperature and pH 5.8 yielded 2-methyl-3-furanthiol (B142662) with an optimal yield of 88% within 15 minutes when using a sufficient amount of enzyme researchgate.netnih.govimreblank.chgoogle.com. The stability of the generated thiols is enhanced in non-aqueous media like n-hexane or n-pentane compared to aqueous solutions researchgate.netnih.govimreblank.ch.
Thioesterase Mechanism: Thioesterases bind their thioester substrates at a catalytic site, facilitating the nucleophilic attack of water on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to release the carboxylic acid and the thiol ontosight.aifiveable.me. The enzyme's active site amino acid residues, through hydrogen bonds, ionic interactions, and van der Waals forces, contribute to the binding affinity and specificity ontosight.ai.
Methyltransferase Interactions and Methyl Group Transfer (non-clinical)
While this compound itself is not a direct methyl donor in the same way as S-adenosyl methionine (SAM) or methyltetrahydrofolate (MTHF), its formation and potential transformations can be linked to methyl group transfer processes in biological contexts. In biological systems, this compound can be synthesized enzymatically from methanethiol (B179389) and acetic acid, highlighting its role in metabolic pathways smolecule.com. Methyltransferases are enzymes that catalyze the transfer of methyl groups from donors like SAM or MTHF to various acceptors, including proteins, DNA, and other small molecules nih.govwikipedia.orgucl.ac.ukmdpi.com. Although this compound is not a direct participant in these methyl transfer reactions as a donor or acceptor, its presence in biological systems and its synthesis via enzymatic routes connect it to the broader field of methyl group metabolism smolecule.comnih.govwikipedia.org.
Photocatalytic and Electrocatalytic Conversions and Their Mechanisms
This compound and related thioesters are being explored in photocatalytic and electrocatalytic reactions, particularly in the context of prebiotic chemistry and sustainable synthesis.
Photocatalysis: Partially oxidized titanium nitride (TiN) nanoparticles have been used as photocatalysts to drive the desulfurization of methyl thioglycolate (a related compound) under visible light, producing methyl acetate (B1210297) acs.org. This process involves the generation of carbon radicals. While direct photocatalytic transformations of this compound itself are not detailed, related thioacetates have been used in photocatalytic reactions, such as the photoinduced nucleophilic substitution of aryl halides with potassium thioacetate to form aryl methyl sulfides researchgate.net.
Electrocatalysis: Electrocatalytic methods are being investigated for the formation of this compound. For example, nickel sulfide (B99878) (NiS), partially reduced to Ni0, can facilitate the formation of this compound from carbon monoxide (CO) and methanethiol under simulated geoelectrochemical conditions (e.g., at potentials between -0.6 to -1.0 V vs. SHE) at room temperature and neutral pH researchgate.netnih.govchemrxiv.org. This process involves the electroreduction of CO2 to CO, followed by the reaction of CO with methanethiol. This electrocatalytic synthesis is of interest for understanding prebiotic metabolism, as it mimics conditions found in deep-sea hydrothermal vents nih.govchemrxiv.orgspringernature.com.
Methyl Thioacetate in Advanced Organic and Polymer Synthesis
Utility as a Versatile Acylating Agent in Complex Molecule Synthesis
Thioesters, including methyl thioacetate (B1230152), are recognized as activated forms of carboxylic acids, making them effective acylating agents. This reactivity is central to their utility in the synthesis of complex molecules. One notable application is in oxidative acylation, a process that facilitates the formation of amide bonds, which are fundamental to peptides. In this context, thioacetic acid, a closely related compound, has been shown to efficiently acylate amino acids like phenylalanine and leucine in aqueous solutions in the presence of an oxidizing agent. organic-chemistry.org This method of oxidative acylation is advantageous as it proceeds efficiently under mild conditions in solution, presenting a plausible route for prebiotic peptide synthesis. organic-chemistry.org
The acylating power of thioacetates extends to the synthesis of other thioesters. A nickel-catalyzed metathesis reaction between carboxylic acids and thioacetates allows for the smooth transfer of the thioester's SR group. This process is characterized by its operational simplicity and high efficiency, accommodating a variety of substrates with different electronic properties to produce thioesters in very good yields. Furthermore, N-acylbenzotriazoles have been demonstrated to be mild S-acylating agents for synthesizing diverse thiol esters from thiols under gentle conditions. These examples underscore the versatility of the thioacetate group as an acyl donor in constructing key chemical linkages.
Participation in Cross-Coupling Reactions and C-S Bond Formation
The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and methyl thioacetate plays a crucial role in this area, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating aryl thioethers, which are important structures in pharmaceuticals and materials science.
Palladium-catalyzed cross-coupling reactions have been developed to synthesize benzyl aryl thioethers using benzyl thioacetates as an alternative to odorous and less stable free thiols. acs.org This method involves an in situ deprotection of the thioacetate, followed by coupling with an aryl halide, yielding the desired products in good to excellent yields. acs.org A one-pot protocol has even been demonstrated, starting from a benzyl halide, potassium thioacetate, and an aryl bromide. acs.org Kinetic and computational studies have shed light on the general mechanism of palladium-catalyzed C-S cross-coupling using thioacetate as a surrogate for hydrogen sulfide (B99878). rsc.org
Copper catalysis also provides an efficient pathway for C(sp²)-S bond formation. Aryl and heteroaryl iodides can be effectively converted into the corresponding thioacetates using a copper(I) catalyst in a green solvent like cyclopentyl methyl ether (CPME). chempedia.info This methodology is tolerant of a wide range of functional groups and proceeds under mild conditions. chempedia.info The reaction mechanism is believed to involve an oxidative addition-reductive elimination pathway via a Cu(III) intermediate. chempedia.info
| Catalyst System | Reactants | Product | Key Features |
| Palladium/Bisphosphine | 2-Bromothiophene, Potassium Thioacetate | Thienyl thioacetate | H₂S surrogate, mechanistic studies performed. rsc.org |
| Palladium | Benzyl Thioacetate, Aryl Halide | Benzyl aryl thioether | In situ deprotection of air-stable thioester. acs.org |
| Copper(I)/1,10-phenanthroline | Aryl Iodide, Potassium Thioacetate | Aryl thioacetate | Green solvent (CPME), tolerant of functional groups. chempedia.info |
Application in Protecting Group Strategies and Deprotection Chemistry
The thiol group (-SH) is highly reactive and susceptible to oxidation, which can complicate multi-step syntheses. uvic.ca To circumvent this, the thiol is often protected, and acylation to a thioacetate is one of the most frequently employed strategies for this purpose. uvic.ca The thioacetate group is stable and can be carried through various reaction steps before being removed to reveal the free thiol.
The deprotection of the thioacetate group is a critical step to liberate the functional thiol when needed. uvic.ca This transformation can be achieved under various conditions, highlighting the versatility of the thioacetate protecting group. Common methods for deprotection include:
Base-Promoted Hydrolysis : Strong bases like sodium hydroxide (B78521) (NaOH) in a protic solvent such as ethanol can be used to hydrolyze the thioester and generate the free thiol. wikipedia.org
Acid-Catalyzed Hydrolysis : Strong acids like hydrochloric acid (HCl) in methanol can also effectively cleave the thioacetate group.
Nucleophilic Cleavage : Reagents like hydroxylamine or pyrrolidine can be used for deprotection under mild conditions. A method using a quaternary ammonium cyanide salt in a protic solvent has also been developed to convert thioacetates to free thiols. uvic.ca
The choice of deprotection method often depends on the other functional groups present in the molecule, as chemists aim to selectively remove the thioacetate without affecting other parts of the complex structure. uvic.ca
| Deprotection Reagent | Conditions | Solvent | Typical Yields |
| Sodium Hydroxide (NaOH) | Reflux | Ethanol/Water | 50-75% |
| Hydrochloric Acid (HCl) | Reflux | Methanol | 50-75% |
| Hydroxylamine | Room Temperature | Ethanol | Poor |
| Triazabicyclodecene | Rapid | Not specified | Effective nih.govdigitellinc.com |
| Quaternary Ammonium Cyanide | Inert Atmosphere | Protic Solvent | Effective uvic.ca |
Building Block for Novel Polymer Architectures and Materials
This compound and related thioester-containing molecules are valuable building blocks in the synthesis of advanced polymers. They can be incorporated as monomers, initiators, or chain transfer agents to create polymers with specific functionalities and architectures.
One approach involves synthesizing monomers that already contain the thioacetate group. For example, p-vinylphenyl thioacetate has been prepared and subsequently polymerized and copolymerized to create materials containing sulfhydryl groups after hydrolysis. cymitquimica.com Similarly, 2-(acetylthio)ethyl methacrylate (AcSEMA) can be copolymerized with other monomers using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. semanticscholar.org The resulting polymers can be hydrolyzed to expose free thiol groups, which are useful for applications like forming gold nanoclusters. semanticscholar.org
Thioacetate-based initiators have also been developed for the cationic ring-opening polymerization of 2-alkyl-2-oxazolines. nih.govdigitellinc.com This strategy allows for the introduction of a thiol group at the beginning (α-terminus) of the polymer chain. After polymerization, the thioacetate end-group is cleaved to yield a mercapto-terminated polymer, which can be further functionalized or grafted onto surfaces. nih.govdigitellinc.com
In radical polymerization, chain transfer agents (CTAs) are used to control the molecular weight of the polymer. Thiol-based compounds are common CTAs. While simple thiols are often used, thioacetate-containing molecules can also play a role in controlling polymerization processes, providing a route to polymers with specific end-group functionalities after deprotection.
Precursor in Stereoselective Synthesis and Chiral Auxiliaries
In asymmetric synthesis, the goal is to produce a single stereoisomer of a chiral molecule. semanticscholar.org This is often achieved using chiral auxiliaries, which are stereogenic groups temporarily attached to a molecule to direct the stereochemical outcome of a reaction. chempedia.info
While this compound itself is not a chiral molecule, the broader class of thioesters is relevant in stereoselective synthesis. Chiral auxiliaries derived from the amino acid cysteine, which contains a thiol group, have been developed. These auxiliaries can be used in various asymmetric transformations, and the products can be converted into a range of derivatives through an N-to-S acyl transfer, which generates a thioester intermediate. This thioester can then be used in further transformations, such as palladium-mediated reactions, to create valuable chiral scaffolds.
Furthermore, organocatalytic asymmetric reactions involving thioesters are an active area of research. For instance, the enantioselective addition of acetylacetone to cinnamic thioesters has been used to synthesize chiral dihydropyran-2-ones. While these examples utilize more complex thioesters rather than simple this compound, they demonstrate the potential of the thioester functional group as a handle in controlling stereochemistry. The direct application of this compound as a precursor to chiral auxiliaries or as a key reactant in mainstream stereoselective methods is not extensively documented, but the reactivity of the thioester moiety is clearly valuable in the broader context of asymmetric synthesis.
Advanced Analytical Methodologies for Research Oriented Detection and Quantification
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
Gas chromatography stands as a primary technique for the analysis of volatile compounds like methyl thioacetate (B1230152) due to its high resolution and sensitivity. The choice of column and detector is critical for achieving optimal separation and detection. For instance, polar columns such as those with a Free Fatty Acid Phase (FFAP) have been utilized for the analysis of sulfur-containing compounds, including derivatives of thioacetate. The NIST (National Institute of Standards and Technology) database provides standardized retention indices for methyl thioacetate, which are crucial for its identification on different types of columns. nist.gov
Specialized detectors enhance the selectivity for sulfur compounds. The Flame Photometric Detector (FPD) and the Sulfur Chemiluminescence Detector (SCD) are highly selective for sulfur-containing molecules, offering superior sensitivity compared to more general detectors like the Flame Ionization Detector (FID).
High-Performance Liquid Chromatography (HPLC) is less common for such a volatile analyte but can be employed, particularly for less volatile thioesters or when derivatization is performed. Reversed-phase columns, such as C18, are typically used. nih.govmdpi.com The mobile phase often consists of a mixture of acetonitrile and water with acid modifiers like formic or phosphoric acid to ensure good peak shape. sielc.comchromatographyonline.com Detection for HPLC analysis of thioesters can be achieved using UV detectors, although their sensitivity may be limited. For non-UV absorbing compounds, a Refractive Index (RI) detector can be used. ekb.eg
Table 1: GC and HPLC Parameters for Thioacetate Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Column Type | - Polar: e.g., FFAP (Free Fatty Acid Phase) chromforum.org | - Reversed-Phase: e.g., C8, C18 nih.govekb.eg |
| Detector | - Sulfur-Specific: Flame Photometric Detector (FPD), Sulfur Chemiluminescence Detector (SCD)
| - UV Detector
|
| Mobile Phase | Not applicable (Carrier Gas: e.g., Helium, Nitrogen) | - Acetonitrile/Water with acid modifier (e.g., formic acid, phosphoric acid) sielc.comchromatographyonline.com |
| Typical Application | Analysis of volatile sulfur compounds in food and beverages (e.g., cheese, tea, wine). chemsrc.com | Analysis of short-chain acyl-coenzyme A thioesters and other less volatile thioesters. nih.gov |
Hyphenated Techniques (GC-MS, LC-MS/MS) for Complex Mixture Analysis
The coupling of chromatographic separation with mass spectrometry provides an unparalleled level of selectivity and sensitivity, making it the gold standard for analyzing trace compounds in complex matrices. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is extensively used for the identification and quantification of this compound in food and environmental samples. chemsrc.com The mass spectrometer provides structural information, confirming the identity of the analyte based on its mass spectrum and fragmentation pattern, in addition to its chromatographic retention time. gcms.cz This dual identification significantly increases the reliability of the results. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level quantification by monitoring only specific ions characteristic of this compound. gcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing a broad spectrum of compounds, including thioesters that may not be sufficiently volatile for GC. nih.govamazonaws.com In LC-MS/MS, a precursor ion corresponding to the analyte is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, effectively reducing matrix interference. amazonaws.comamazonaws.com This technique has been successfully applied to the analysis of various short-chain acyl-coenzyme A thioesters in biological samples. nih.govresearchgate.net
Table 2: Mass Spectrometry Parameters for this compound Analysis
| Technique | Parameter | Typical Value / Description |
|---|---|---|
| GC-MS | Ionization Mode | Electron Ionization (EI) |
| Key Mass Fragments (m/z) | Molecular Ion (M+): m/z 90. Characteristic fragments can be used for identification. | |
| Acquisition Mode | - Full Scan (for identification)
| |
| LC-MS/MS | Ionization Mode | Electrospray Ionization (ESI), positive or negative mode, depending on the analyte and matrix. |
| Transition (Precursor > Product) | Specific to the thioester of interest; determined during method development. | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. amazonaws.comamazonaws.com |
Electrochemical and Biosensor Development for Trace this compound Analysis
The development of electrochemical sensors and biosensors for the specific and rapid detection of this compound is an emerging area of research. Currently, there is a notable lack of studies focusing directly on electrochemical or biosensor-based detection of this compound. However, research on similar sulfur-containing compounds provides a strong foundation for future development.
Electrochemical Sensors: These sensors measure changes in electrical properties (like current or potential) resulting from a chemical reaction at an electrode surface. mdpi.comnih.gov Research has demonstrated the successful development of electrochemical sensors for other thiols and sulfur compounds, such as methylthiouracil. mdpi.comnih.gov These sensors often utilize modified electrodes to enhance sensitivity and selectivity. The principle often involves the oxidation of the sulfur atom, which generates a measurable electrical signal. researchgate.net The development of a sensor for this compound would likely involve tailoring the electrode surface with specific catalysts or materials that promote a selective electrochemical reaction with the thioester group.
Biosensors: Biosensors are analytical devices that combine a biological recognition element (e.g., an enzyme or antibody) with a transducer to produce a signal proportional to the analyte concentration. science24.com There has been progress in developing biosensors for related compounds. For instance, a highly sensitive biosensor for methyl mercaptan has been designed based on an enzymatic reaction catalyzed by alcohol oxidase. science24.com Another area of research involves biosensors for S-adenosyl-l-methionine-dependent methyltransferases, which are involved in methyl group transfer reactions. nih.gov A future biosensor for this compound could potentially utilize an enzyme that specifically hydrolyzes or reacts with the thioester bond, with the resulting product being detected by the transducer.
While specific sensors for this compound are not yet established, the principles and technologies demonstrated for other sulfur compounds and related enzymatic reactions indicate a promising future for the development of rapid, portable, and highly sensitive detection methods. mdpi.comnih.govscience24.com
Advanced Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance
The effectiveness of any analytical method is heavily dependent on the sample preparation stage, which aims to isolate and concentrate the analyte of interest from the sample matrix. mdpi.com For a volatile compound like this compound, techniques that minimize analyte loss are crucial.
Solid-Phase Microextraction (SPME): SPME is a solvent-free, simple, and efficient sample preparation technique widely used for the analysis of volatile and semi-volatile compounds in food and environmental samples. mdpi.comnih.govmdpi.com In Headspace-SPME (HS-SPME), a fiber coated with a stationary phase is exposed to the vapor phase above the sample. Volatile analytes, including this compound, partition onto the fiber and are then thermally desorbed directly into the GC injector. researchgate.net The choice of fiber coating is critical; bipolar fibers such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often effective for a wide range of volatile organic compounds. mdpi.com
Derivatization Techniques: Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. youtube.com While this compound is already volatile, derivatization can be useful in certain contexts, for example, to enhance detector response or to enable analysis by a different technique. Common derivatization reactions for compounds containing active hydrogens (-OH, -NH, -SH) include:
Silylation: Replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability. youtube.com
Acylation: Introduces an acyl group, converting compounds into esters, thioesters, or amides. This can be used to create derivatives with enhanced detectability by specific detectors, such as the Electron Capture Detector (ECD), especially when using fluorinated acylating agents.
Alkylation: Replaces active hydrogens with an alkyl group, often used to form esters from carboxylic acids, which exhibit better chromatographic behavior. researchgate.net
These techniques, while generally applied to less volatile or more polar compounds, can be adapted to improve the analysis of thioesters in challenging matrices by modifying their chemical properties for better separation and detection. scispace.comresearchgate.netsemanticscholar.org
Environmental Chemistry and Degradation Pathways of Methyl Thioacetate
Atmospheric Photochemistry and Oxidative Degradation Mechanisms
Information regarding the specific atmospheric photochemistry and oxidative degradation mechanisms of methyl thioacetate (B1230152) is not extensively detailed in the reviewed literature. While many volatile organic compounds undergo degradation initiated by hydroxyl radicals (•OH) or ozone (O₃) in the troposphere, direct studies on methyl thioacetate's atmospheric lifetime or reaction pathways with these oxidants were not found. Its volatility suggests it could enter the atmosphere, but its subsequent fate is not well-characterized by the available data.
Biodegradation Pathways in Natural and Engineered Systems (Microbial Metabolism)
This compound is known to be involved in microbial metabolism, particularly in sulfur cycling. Certain microorganisms, such as the yeast Geotrichum candidum, have been shown to produce this compound from the amino acid L-methionine nih.govnih.gov. Additionally, bacteria like Brevibacterium species can synthesize this compound from short-chain fatty acids and branched-chain amino acids, suggesting its role in microbial catabolic pathways researchgate.net. These findings indicate that this compound can be both a product and a substrate within microbial communities. The acetylation of thiols like methanethiol (B179389) to form this compound by alcohol acetyltransferases has also been proposed as a potential detoxification mechanism for thiols in certain biological systems ucdavis.edu. However, specific enzymatic degradation pathways or the microbial communities responsible for its breakdown in natural or engineered systems (e.g., wastewater treatment) are not detailed in the provided research.
Hydrolytic Stability and Chemical Degradation in Aquatic Environments
This compound is susceptible to hydrolysis in aqueous environments, yielding methanethiol and acetic acid wikipedia.orgsmolecule.com. The rate of this hydrolysis is significantly influenced by pH and temperature.
Hydrolysis Kinetics: Studies have quantified the hydrolysis rates under various conditions:
The acid-mediated hydrolysis rate constant (k_a) is reported as 1.5 × 10⁻⁵ M⁻¹ s⁻¹ researchgate.netnih.gov.
The base-mediated hydrolysis rate constant (k_b) is considerably higher at 1.6 × 10⁻¹ M⁻¹ s⁻¹ researchgate.netnih.gov.
The pH-independent hydrolysis rate constant (k_w) is 3.6 × 10⁻⁸ s⁻¹ researchgate.netnih.gov.
At neutral pH (pH 7) and a temperature of 23°C, the calculated half-life for the hydrolysis of this compound is approximately 155 days researchgate.netnih.gov. Research suggests that this compound exhibits its highest stability in aqueous solutions at pH 4 rsc.org. Conversely, it is unstable at elevated temperatures and extreme pH values researchgate.netresearchgate.net. For instance, at 87°C and pH 10, its half-life is significantly reduced to about 0.3 hours researchgate.net.
The stability of this compound can be enhanced in hydrophobic environments, such as within lipid droplets or vesicle membranes, which can protect it from hydrolysis and increase its environmental persistence nih.gov. Theoretical studies indicate that while gas-phase hydrolysis may follow an SN2 mechanism, solution-phase hydrolysis typically involves a stepwise mechanism with a tetrahedral intermediate acs.orgacs.org.
Research on Environmental Transport and Fate Modeling
The environmental transport of this compound is primarily governed by its physical and chemical properties, particularly its volatility and solubility.
Physical and Chemical Properties Relevant to Transport:
| Property | Value | Conditions | Reference |
| Vapor Pressure | 57.9 mmHg | 25 °C | parchem.com |
| LogP (Octanol/Water) | 0.73 | - | parchem.com |
| Water Solubility | Slightly soluble / Immiscible | - | axxence.defishersci.it |
| Volatility | High (VOC) | - | thermofisher.comfishersci.com |
| Mobility in Soil | Unlikely to penetrate soil; mobile due to volatility | - | thermofisher.comfishersci.com |
This compound possesses a notable vapor pressure, indicating a tendency to volatilize from surfaces and water bodies parchem.com. This volatility classifies it as a volatile organic compound (VOC) and suggests it can readily partition into the atmosphere thermofisher.comfishersci.com. Its octanol-water partition coefficient (LogP) of 0.73 suggests a low to moderate affinity for organic phases, implying limited bioaccumulation potential parchem.com.
The water solubility of this compound is reported as "slightly soluble" by some sources and "immiscible" by others, indicating a limited but not negligible presence in aqueous phases axxence.defishersci.it. This limited solubility, combined with its volatility, suggests that if released into water, it would likely partition into the air.
Information on the sorption behavior of this compound to soil or sediment particles (e.g., Koc values) is not available in the reviewed literature. However, its low water solubility and potential for volatility suggest that its mobility in soil might be limited by adsorption, but its volatility could lead to atmospheric transport.
Biological and Biochemical Research on Methyl Thioacetate Interactions Excluding Human Clinical
Role in Microbial Fermentation and Metabolite Production
Methyl thioacetate (B1230152) (MeSAc) is a volatile sulfur compound that plays a significant role in the aroma profile of certain fermented foods and beverages. Its production has been observed in various microorganisms, including yeasts and bacteria, where it is formed as a metabolite during fermentation.
The formation of S-methyl thioacetate is not limited to yeast. The mold Geotrichum candidum is also known to synthesize short-chain S-methyl thioesters, including methyl thioacetate. nih.gov In this microorganism, the synthesis of S-methyl thioacetate from methanethiol (B179389) and acetyl-CoA is primarily an enzymatic reaction. nih.gov However, for longer-chain acyl-CoA compounds, the synthesis of corresponding thioesters appears to be a spontaneous chemical reaction rather than an enzymatic one. nih.gov
Certain bacteria, such as Micrococcus strains and Brevibacterium linens, which are found in cheeses, have also been identified as producers of S-methyl thioacetate and its homologs. These compounds are significant contributors to the distinct aroma of smear-coated cheeses. tandfonline.comtandfonline.com For instance, some Micrococcus strains have been shown to accumulate significant levels of MeSAc in dairy-based media. tandfonline.com
The following table summarizes the production of S-methyl thioacetate from L-methionine by Saccharomyces cerevisiae.
| Concentration of L-methionine (mg/ml) | Final pH of Culture Medium | S-Methyl Thioacetate Produced |
| 0 | 3.2 | Not detected |
| 0.03 | 3.2 | Detected |
| 0.1 | 3.2 | Detected |
| 1.0 | 3.2 | Detected |
| 5.0 | 3.3 | Detected |
| 10.0 | 3.5 | Detected |
This table is based on data from a study on MeSAc production by S. cerevisiae IFO 1234, where the presence of MeSAc was noted but the yields from L-methionine were significantly lower than from MeSH. tandfonline.com
Enzymatic Synthesis and Hydrolysis in Diverse Biological Systems
The synthesis and hydrolysis of this compound in biological systems are often mediated by enzymes. In Geotrichum candidum, an enzymatic reaction is involved in the synthesis of S-methyl thioacetate (MTA) when methanethiol and acetyl-CoA are provided as substrates. nih.gov The relative contribution of enzymatic versus spontaneous synthesis is dependent on environmental factors such as pH and temperature. nih.gov The activation of short-chain fatty acids by a CoA residue is likely a necessary step for the synthesis of S-methyl thioesters in this organism. nih.gov
Enzymatic hydrolysis of thioacetates, including this compound, is a significant process for the generation of thiols, which are important flavor compounds in many foods. imreblank.chsemanticscholar.org Lipases and esterases are the primary biocatalysts used for this purpose. imreblank.ch For example, porcine liver esterase (PLE) has been effectively used to hydrolyze various thioacetates to produce their corresponding thiols in high yields. imreblank.ch This enzymatic approach is advantageous as it allows for the release of volatile and often unstable thiols from their more stable thioacetate precursors under mild conditions. imreblank.ch
The efficiency of enzymatic hydrolysis can be influenced by the amount of enzyme used. In a study on the hydrolysis of S-3-(2-methylfuryl) thioacetate, a higher enzyme concentration led to a faster initial formation of the corresponding thiol, but also to a more rapid degradation of the product. imreblank.ch
Below is a table illustrating the chemoenzymatic synthesis of various thiols from their thioacetate precursors.
| Thioacetate Precursor | Enzyme | Product | Yield |
| S-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-yl thioacetate | Porcine Liver Esterase (PLE) | 4-mercapto-4-methyl-2-pentanone (4-MMP) | 83% |
| S-3-(2-methylfuryl) thioacetate | Porcine Liver Esterase (PLE) | 2-methyl-3-furanthiol (B142662) | 88% (optimal) |
| 3-mercaptohexanal thioacetate | Porcine Liver Esterase (PLE) | 3-mercaptohexanal | 47% |
This table demonstrates the utility of enzymes in hydrolyzing thioacetates to produce potent aroma compounds. imreblank.ch
Interactions with Proteins, Coenzymes, and Other Biomolecules at the Molecular Level
While direct studies on the interaction of this compound with proteins and coenzymes are limited, the broader context of thioester chemistry, particularly involving acetyl-CoA, provides significant insights. Acetyl-CoA, a central molecule in metabolism, is structurally similar to this compound, featuring a thioester bond. canterbury.ac.nz Thioesters are critical for the activation of carboxylic acids in a wide range of biochemical reactions. canterbury.ac.nz
The interaction of coenzyme A (CoA) with proteins through a process called CoAlation results in the formation of a disulfide bond between the thiol group of CoA and a cysteine residue on the protein. nih.gov This post-translational modification is a protective mechanism against oxidative stress and can modulate the activity and localization of the target proteins. nih.gov The binding of CoA to proteins involves a combination of hydrogen bonding and hydrophobic interactions, with the pantetheine (B1680023) tail and the ADP moiety of CoA interacting with specific residues in the protein's microenvironment. nih.gov
In some archaea, the enzyme methyl-coenzyme M reductase (MCR), which is crucial for methane (B114726) metabolism, contains several unique post-translational modifications in its active site. elifesciences.orgplos.org These modifications include S-methylcysteine and thioglycine. elifesciences.orgplos.org The formation of S-methylcysteine is catalyzed by a dedicated S-adenosylmethionine (SAM)-dependent methyltransferase. plos.org These modifications are thought to fine-tune the activity and thermal stability of the MCR enzyme. plos.org While not directly involving this compound, these examples highlight the importance of sulfur methylation and thio-modifications in protein structure and function at the molecular level.
The biosynthesis of various sulfur-containing biomolecules, such as biotin (B1667282) and lipoic acid, involves the insertion of sulfur atoms into unreactive carbon-hydrogen bonds, a process often catalyzed by radical SAM enzymes that utilize iron-sulfur clusters. nih.gov These enzymatic systems demonstrate the complex cellular machinery for handling sulfur and forming carbon-sulfur bonds, which are fundamental to the chemistry of thioesters like this compound.
This compound in Prebiotic Chemistry and the Origin of Metabolism
Thioesters, including S-methyl thioacetate, are considered to have been crucial molecules in the origin of life and the development of early metabolism. canterbury.ac.nzresearchgate.net They have been proposed as key intermediates in a "thioester world," a hypothetical stage in prebiotic evolution that preceded the current ATP-based energy system. nih.gov The high free energy of hydrolysis of the thioester bond makes these compounds excellent energy currency and acyl group carriers, analogous to the role of acetyl-CoA in modern biochemistry. researchgate.net
Several models for the origin of life are centered around hydrothermal vent systems, where conditions might have been favorable for the abiotic synthesis of simple organic molecules. researchgate.netreasons.org It has been suggested that this compound could have formed under such conditions from the reaction of carbon monoxide and methanethiol, catalyzed by minerals like nickel sulfide (B99878) (NiS). springernature.com However, experimental studies under simulated hydrothermal vent conditions have shown that this compound and thioacetic acid are unstable at elevated temperatures and extreme pH, readily undergoing hydrolysis. researchgate.netreasons.org This instability makes their accumulation to significant levels in such environments unlikely. researchgate.net
Despite its instability, the transient formation of this compound is still considered a key step in some prebiotic scenarios. For example, geoelectrical potentials could have driven the reduction of CO2 to CO, which then reacts with methanethiol on NiS surfaces to form this compound, even at room temperature and neutral pH. springernature.com This process represents a potential prebiotic pathway for carbon fixation, mirroring the acetyl-CoA pathway. springernature.com Another proposed prebiotic route to thioesters involves the reaction of pyruvate (B1213749) with disulfides under UV light, a process that does not require an external oxidant and is compatible with the reducing conditions of the early Earth. nih.gov
The following table outlines proposed prebiotic formation pathways for this compound.
| Reactants | Conditions/Catalysts | Product | Significance |
| Carbon Monoxide (CO) + Methanethiol (CH3SH) | Nickel Sulfide (NiS), Hydrothermal conditions | S-methyl thioacetate | A potential abiotic route to a key metabolic intermediate, though the product is transient. springernature.com |
| Carbon Dioxide (CO2) -> Carbon Monoxide (CO) + Methanethiol (CH3SH) | Geoelectrical potential, NiS-Ni0 assemblage | S-methyl thioacetate | A geoelectrically driven pathway for prebiotic CO2 fixation into a thioester. springernature.com |
| Pyruvate + Disulfides | UV light | Thioesters | An oxidant-free pathway to thioesters compatible with early Earth conditions. nih.gov |
This table summarizes some of the hypothesized abiotic routes to this compound in the context of the origin of life.
Future Research Directions and Interdisciplinary Avenues
Integration with Advanced Materials Science and Nanotechnology
The integration of methyl thioacetate (B1230152) with advanced materials science and nanotechnology offers promising research opportunities. Computational studies have explored the adsorption behavior of methyl thioacetate on decorated antimonene surfaces, suggesting its potential as a volatile organic compound (VOC) for sensing applications researchgate.net. This indicates that functionalized nanomaterials could be designed to detect this compound or similar sulfur-containing compounds, which could be relevant for environmental monitoring or industrial process control. Further research could focus on synthesizing novel composite materials or surface coatings incorporating this compound derivatives for specific electronic, catalytic, or sensing properties. Investigating its role as a precursor or functional component in the synthesis of new polymers or supramolecular structures could also yield materials with tailored properties for diverse applications.
Sustainable Chemical Processes and Circular Economy Principles for this compound
The synthesis and utilization of this compound can be explored within the framework of sustainable chemical processes and circular economy principles. Research into greener synthesis routes, potentially utilizing renewable feedstocks or more efficient catalytic systems, is an ongoing area for thioesters in general wikipedia.org. For example, its formation from acetylene (B1199291) and methane (B114726) thiol, as observed in prebiotic chemistry studies, could inspire more sustainable production methods if these precursors are sourced responsibly researchgate.net. Moreover, exploring the recovery and reuse of this compound or its byproducts in chemical processes aligns with circular economy goals, aiming to minimize waste and maximize resource efficiency tcs.comcefic.orgchemiehoch3.de. Understanding its chemical stability and potential degradation pathways under various conditions is also crucial for its sustainable lifecycle management.
Development of Novel Spectroscopic Probes and Sensors
This compound and related thioesters have demonstrated utility in the development of spectroscopic probes and sensors. Studies on vibrational solvatochromism have utilized thioacetates as model compounds to understand the electrostatic nature of carbonyl group responses, contributing to the development of probes for measuring electric fields in condensed matter nih.gov. Furthermore, the adsorption behavior of this compound on modified 2D materials like antimonene is being investigated for enhanced VOC sensing, highlighting its potential in developing new sensor technologies for environmental or industrial monitoring researchgate.net. Future research could involve designing this compound-based fluorescent probes or chemosensors that leverage its sulfur moiety for selective detection of specific analytes or biological markers.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science
This compound is a molecule of significant interest at the confluence of chemistry, biology, and environmental science. Its role in prebiotic chemistry, particularly in the context of the origin of life, has been explored through studies simulating early Earth conditions, where it can form from simple precursors like acetylene and methane thiol over transition metal sulfides researchgate.netresearchgate.net. This research provides insights into the potential pathways for the formation of essential biomolecules. Biologically, this compound has been identified in various organisms and studied for its enzymatic and spontaneous synthesis, linking it to microbial metabolism nih.gov. Its nematicidal activity, demonstrating significant mortality and egg-hatching inhibition against plant-parasitic nematodes, positions it as a potential candidate for biological control agents in agriculture, bridging chemistry and environmental science nih.gov. Furthermore, its chemical stability and hydrolysis under different environmental conditions, such as simulated hydrothermal vents, are relevant for understanding its fate and impact in various ecosystems researchgate.netacs.org.
Data Tables:
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Registry Number | 1534-08-3 | nist.gov |
| Chemical Formula | C₃H₆OS | ontosight.ai, nist.gov |
| Molecular Weight | 90.14 g/mol | ontosight.ai, nist.gov |
| IUPAC Name | Ethanethioic acid, S-methyl ester | nist.gov |
| Appearance | Colorless liquid | ontosight.ai |
| Boiling Point | 95.00–96.00 °C (at 760 mmHg) | nih.gov |
| Density | 1.024 g/cm³ | nih.gov, avantorsciences.com |
| Flash Point | 12 °C (54 °F) | nih.gov, avantorsciences.com |
| Odor | Characteristic odor | ontosight.ai |
Table 2: Biological Activity of this compound (Nematicidal)
| Activity Type | Concentration | Effect | Duration | Source |
| Contact Nematicidal | 0.01 mg/mL | 87.90% mortality | 72 h | nih.gov |
| Fumigant Activity | 1 mg/mL | 91.10% mortality | 48 h | nih.gov |
| Egg-hatching | 0.5–5 mg/mL | 80–100% inhibition on 7th day | 7 days | nih.gov |
Compound List:
this compound (also known as S-methyl thioacetate, thioacetic acid S-methyl ester, methylthioacetate)
Acetylene
Methane thiol (also known as methyl mercaptan)
Carbon monoxide
Potassium thioacetate
Methyl iodide
Acetic acid
Thiophenol
Ethyl acetate (B1210297)
Ethyl thioacetate
Butyl thiobenzoate
N,N-dimethylacetamide (DMA)
Methyl methanesulfonate (B1217627) (MMS)
Ethyl methanesulfonate (EMS)
Q & A
Q. What are the common synthetic routes for methyl thioacetate, and how can reaction conditions be optimized?
this compound is synthesized via nucleophilic substitution or esterification. For example, α,β-unsaturated esters can react with thioacetate precursors in acidic media to yield thioacetates . Amberlyst® resins functionalized with thioacetate groups are also employed for efficient synthesis under mild conditions, enabling high yields and simplified purification . Optimization involves controlling stoichiometry, temperature (e.g., 25–50°C), and catalyst selection (e.g., Brønsted acids). Purity (>95%) is confirmed via GC analysis .
Q. Which analytical techniques are critical for characterizing this compound in research settings?
Key methods include:
- NMR spectroscopy : Tracks reaction progress (e.g., disappearance of protonated thioacetate signals at δ 3.1–3.3 ppm) .
- GC-MS : Quantifies volatile sulfur compounds (VSCs) like this compound in fermentation studies .
- Computational modeling : Ab-initio calculations predict acidity (pKa ~4.8) and conformational stability (syn isomer) .
- UV-Vis spectroscopy : Monitors photophysical properties in molecular electronics applications .
Q. How should this compound be handled to ensure stability and reproducibility in experiments?
Store at 2–8°C in airtight, amber vials to prevent oxidation. Use inert atmospheres (N₂/Ar) during reactions to minimize degradation. Purity (>95% by GC) is critical for reproducible kinetics; impurities can alter reaction pathways .
Q. What role does this compound play in yeast fermentation studies?
In synthetic grape juice fermentations, this compound is a key VSC, with concentrations varying 10–1000 µg/L across yeast strains. Model systems correlate well with real grape juice data, making it a proxy for studying sulfur metabolism in Saccharomyces cerevisiae .
Advanced Research Questions
Q. How does this compound enhance conductance in single-molecule electronic junctions?
As an anchor group in norbornadiene-based molecular switches, this compound increases electron transmission efficiency (conductance ~10⁴ GΩ) compared to methyl thioether. This is attributed to stronger Au–S bonding and reduced energy barriers, validated by DFT simulations . However, junction stability decreases over cycles, necessitating co-functionalization with tert-butyl groups for balance .
Q. What is this compound’s significance in prebiotic chemistry and the iron-sulfur world hypothesis?
Under hydrothermal vent conditions, this compound acts as a precursor to acetyl-CoA via phosphorylation. It forms thioacetate, which reacts with phosphate to generate acetyl phosphate—a precursor for ATP and ribose phosphorylation . This supports its role in primordial metabolic pathways.
Q. How do computational studies explain this compound’s acidity compared to carbonyl analogs?
Ab-initio calculations reveal a lower gas-phase acidity (ΔG°acid ≈ 340 kcal/mol) than methyl acetate due to sulfur’s polarizability. The syn (Z) conformation stabilizes the deprotonated form, with local softness (σ) values indicating nucleophilic reactivity at the α-carbon .
Q. What mechanisms govern this compound’s cleavage in superacidic media?
In 4:1 FSO₃H-SbF₅, protonation at the sulfur atom initiates acyl-oxygen cleavage (k = 1.2×10⁻³ s⁻¹ at 5.5°C). This contrasts with alkyl cleavage in sterically hindered derivatives (e.g., tert-butyl thioacetate), where slower rates (k = 3.8×10⁻⁴ s⁻¹) suggest transition-state destabilization .
Q. How can researchers reconcile discrepancies in this compound production across yeast strains?
Strain-specific variations in VSC levels (e.g., 10–1000 µg/L) arise from differences in MET17 gene expression and sulfur assimilation. Normalizing data to cell density and using synthetic grape juice controls reduce variability .
Q. What strategies improve thioacetate deprotection in Ru(II) complex synthesis?
Hydrazine-mediated deprotection (5 mM, 25°C, 1 hr) efficiently converts thioacetate to free thiols for Ru(bpy)₂ complexation. Amberlyst® resins enable reversible thiol protection, minimizing side reactions .
Methodological Considerations
- Data Interpretation : Compare experimental VSC levels with computational predictions (e.g., COSMO-RS models) to validate fermentation hypotheses .
- Controlled Experiments : Use isotopic labeling (¹³C-methyl groups) to trace reaction pathways in mechanistic studies .
- Ethical Compliance : Disclose synthetic protocols and computational parameters fully to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
